methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate
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Overview
Description
Methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate is a complex organic compound that features a quinoline moiety, a sulfanyl group, and a leucinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents . The final step involves the esterification of leucine with the quinoline-sulfanyl intermediate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, thiol reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydroquinoline derivatives
Substitution: Alkylated quinoline derivatives
Scientific Research Applications
Methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes . The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function . Additionally, the leucinate ester can enhance the compound’s cellular uptake and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as 4-hydroxyquinoline and 2-methylquinoline.
Sulfanyl compounds: Such as thiophenol and mercaptobenzothiazole.
Leucinate esters: Such as methyl leucinate and ethyl leucinate.
Uniqueness
Methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate is unique due to its combination of a quinoline moiety, a sulfanyl group, and a leucinate ester. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H22N2O3S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[(2-quinolin-8-ylsulfanylacetyl)amino]pentanoate |
InChI |
InChI=1S/C18H22N2O3S/c1-12(2)10-14(18(22)23-3)20-16(21)11-24-15-8-4-6-13-7-5-9-19-17(13)15/h4-9,12,14H,10-11H2,1-3H3,(H,20,21) |
InChI Key |
GTWQPJKWCSTINB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CSC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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